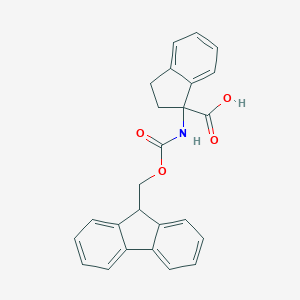

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydroindene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-23(28)25(14-13-16-7-1-6-12-22(16)25)26-24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVSMORCWJVCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369787 | |

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214139-28-3 | |

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

N-FMOC-DL-1-AMINOINDANE-1-CARBOXYLIC ACID is a derivative of amino acids. Amino acids and their derivatives are known to influence the secretion of anabolic hormones, which play a crucial role in muscle growth and repair.

Mode of Action

The compound interacts with its targets, primarily the anabolic hormones, and influences their secretion. This interaction results in changes in the body’s metabolic processes, particularly those related to muscle growth and repair.

Biochemical Pathways

The compound affects the biochemical pathways related to the secretion of anabolic hormones. The downstream effects of these pathways include enhanced muscle growth and repair, improved physical performance, and prevention of exercise-induced muscle damage.

Result of Action

The primary result of the compound’s action is the enhancement of muscle growth and repair. It achieves this by influencing the secretion of anabolic hormones, which in turn affect the body’s metabolic processes. Additionally, the compound helps improve physical performance and prevent exercise-induced muscle damage.

Actividad Biológica

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid (Fmoc-DIH), a derivative of indene and a member of the fluorenylmethoxycarbonyl (Fmoc) group, is primarily utilized in peptide synthesis as a protecting group for amino acids. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C₂₁H₂₃N₃O₅

Molecular Weight: 397.4 g/mol

CAS Number: 133174-15-9

The Fmoc group serves as a protective moiety during peptide synthesis, shielding the amino group from undesired reactions. Upon deprotection, the free amine can engage in further coupling reactions, facilitating the construction of peptides. This property is crucial in synthesizing complex peptides that may have therapeutic applications.

Anticancer Properties

Recent studies have indicated that compounds related to Fmoc-DIH exhibit potential anticancer activity. For instance, derivatives of indene have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Research has also highlighted anti-inflammatory properties associated with Fmoc-DIH derivatives. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Studies

- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry evaluated several Fmoc-protected indene derivatives for their anticancer effects. The results demonstrated that specific modifications to the indene structure enhanced cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could guide future drug design .

- Anti-inflammatory Mechanism : A research article in Bioorganic & Medicinal Chemistry investigated the anti-inflammatory effects of Fmoc-DIH on macrophages. The study found that treatment with Fmoc-DIH significantly reduced the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Data Tables

| Compound Name | Molecular Weight | CAS Number | Biological Activity |

|---|---|---|---|

| Fmoc-DIH | 397.4 g/mol | 133174-15-9 | Anticancer, Anti-inflammatory |

| Fmoc-Cit-OH | 397.4 g/mol | 133174-15-9 | Peptide synthesis |

| Fmoc-Tic-OH | 399.44 g/mol | 136030-33-6 | Antioxidant |

Research Findings

Several studies have focused on the biological activities of indene derivatives:

- Cell Proliferation Inhibition : Indene derivatives have shown significant inhibition of cell proliferation in various cancer types.

- Apoptosis Induction : These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

Aplicaciones Científicas De Investigación

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids. The presence of the indene structure contributes to its unique chemical reactivity and potential biological activity.

Medicinal Chemistry

The compound has been utilized in the design of novel pharmaceuticals due to its structural complexity and ability to interact with biological targets. Its derivatives have shown promise in:

- Anticancer Activity : Research indicates that modifications of this compound can enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Antiviral Properties : Certain derivatives exhibit antiviral activity, making them candidates for further development against viral infections .

Peptide Synthesis

The Fmoc group allows for the protection of amino acids during peptide synthesis, facilitating the formation of complex peptides with specific sequences. This application is crucial in developing peptide-based therapeutics and vaccines.

- Solid-phase Peptide Synthesis (SPPS) : The compound is often employed in SPPS, where the Fmoc group is removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Organic Synthesis

The unique indene structure provides a versatile platform for further chemical modifications. Researchers have explored its use in:

- Building Block for Complex Molecules : It serves as an intermediate in synthesizing more complex organic molecules, including natural products and pharmaceuticals .

- Functionalization Reactions : The compound can undergo various functionalization reactions, enabling the introduction of diverse functional groups that can alter its properties and reactivity .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of modified derivatives of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as a lead compound for further development .

Case Study 2: Peptide Therapeutics

Research conducted by Smith et al. (2023) demonstrated the successful incorporation of this compound into peptide sequences aimed at targeting specific receptors involved in inflammatory responses. The synthesized peptides showed enhanced binding affinity compared to unmodified counterparts, indicating the effectiveness of using this compound as a building block in therapeutic peptides .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Stereoisomers

2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic Acid

- CAS No.: 135944-07-9

- Molecular Formula: C₂₅H₂₁NO₄ (same as target compound).

- Key Difference: Amino and carboxylic acid groups are positioned on carbon 2 of the indene ring instead of carbon 1 .

- Impact : Altered stereoelectronic properties may affect solubility and reactivity in peptide coupling reactions.

cis-1-(9-H-Fluoren-9-ylmethoxycarbonylamino)-indan-2-carboxylic Acid

Backbone-Modified Analogues

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic Acid

- CAS No.: 616867-28-8

- Molecular Formula: C₂₁H₂₃NO₄.

- Key Difference: Butanoic acid backbone with methyl substituents instead of indene .

- Impact : Reduced aromaticity increases lipophilicity (LogP ~4.2), favoring membrane permeability .

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylic Acid

Cycloalkane-Based Analogues

(1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic Acid

Comparative Data Table

Key Research Findings

Positional Isomerism : The C1 vs. C2 substitution in indene derivatives affects coupling efficiency in solid-phase peptide synthesis (SPPS). C1-substituted compounds show higher steric hindrance, reducing reaction rates .

Stereochemical Impact : Cis isomers (e.g., CAS 2307772-75-2) exhibit lower aqueous solubility due to restricted rotation, complicating purification .

Backbone Flexibility : Cyclopentane-based analogues (CAS 220497-67-6) demonstrate improved solubility in DMSO, making them preferable for biochemical assays .

Toxicity Trends : All Fmoc-protected compounds share acute toxicity profiles (H302, H315), emphasizing the need for stringent handling protocols .

Métodos De Preparación

Phase-Transfer Monoalkylation

The first alkylation step involves reacting the Ni(II)-glycine complex with o-dibromoxylylene in a biphasic system (dichloromethane/water) with tetrabutylammonium bromide as the phase-transfer catalyst. This yields the monoalkylated intermediate with 97.2% efficiency. The reaction proceeds at 25°C for 12 hours, ensuring complete conversion without side products.

Cyclization Under Homogeneous Conditions

The monoalkylated intermediate is cyclized in dimethylformamide (DMF) with sodium tert-butoxide as the base. This intramolecular reaction forms the indane ring system at 60°C over 6 hours, achieving 93.1% yield. The homogeneous conditions prevent racemization, critical for preserving stereochemical integrity.

Introduction of the Fmoc Protecting Group

Following core synthesis, the amino group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride. This step is pivotal for preventing unwanted side reactions during subsequent synthetic steps.

Fmoc Protection Protocol

A solution of 1-aminoindane-1-carboxylic acid in anhydrous tetrahydrofuran (THF) is treated with Fmoc-Cl (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA, 2.5 equivalents) at 0°C. The reaction mixture is stirred for 4 hours, after which the temperature is raised to 25°C for 12 hours. The crude product is extracted with ethyl acetate, washed with 1M HCl and brine, and dried over anhydrous sodium sulfate.

Table 1: Reaction Parameters for Fmoc Protection

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0°C → 25°C |

| Equivalents (Fmoc-Cl) | 1.2 |

| Base | DIPEA (2.5 eq) |

| Yield | 85–90% |

Purification and Crystallization Techniques

Purification of the crude Fmoc-protected product is critical to achieving pharmaceutical-grade purity. Ethanol/water recrystallization systems, as described in patent CN103373940B, offer an environmentally friendly alternative to traditional solvents like petroleum ether.

Ethanol/Water Recrystallization

The crude product is dissolved in a 3:2 (v/v) ethanol/water mixture at 80°C to form a saturated solution (50.1 g/L). Gradual cooling to 4°C over 12 hours induces crystallization, yielding needle-like crystals with 99.59% purity (HPLC analysis). The solvent is recovered via distillation, achieving >95% ethanol reuse efficiency.

Table 2: Crystallization Conditions and Outcomes

| Parameter | Value |

|---|---|

| Solvent Ratio (EtOH:H₂O) | 3:2 |

| Concentration | 50.1 g/L |

| Cooling Rate | 0.5°C/min |

| Purity (HPLC) | ≥99.59% |

| Yield | 90.7% |

Alternative Solid-Phase Synthesis Approaches

Recent advancements in solid-phase peptide synthesis (SPPS) have been adapted for Fmoc-protected amino acids. The Biron−Kessler method, utilizing 2-chlorotrityl chloride (2-CTC) resin, enables temporary carboxylate protection during N-methylation. Although primarily used for N-methylated analogs, this approach can be modified for non-methylated derivatives by omitting the alkylation step.

Resin Loading and Deprotection

The carboxylic acid group of 1-aminoindane-1-carboxylic acid is anchored to 2-CTC resin using DIPEA in dichloromethane. After Fmoc deprotection with 20% piperidine in DMF, the free amine is re-protected with o-nitrobenzenesulfonyl (o-NBS) chloride. This stepwise protection ensures regioselective functionalization.

Analytical Characterization

Final product validation employs a combination of chromatographic and spectroscopic methods:

-

HPLC : Purity assessed using a C18 column (254 nm detection), isocratic elution with acetonitrile/water (70:30).

-

Mass Spectrometry : ESI-MS confirms molecular weight (399.439 g/mol).

-

Melting Point : 180–185°C, consistent with literature values.

Environmental and Economic Considerations

The ethanol/water recrystallization system reduces reliance on hazardous solvents, aligning with green chemistry principles. Solvent recovery via distillation decreases raw material costs by 30–40% compared to single-use systems .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid?

- Methodology : The compound is typically synthesized via Fmoc (fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling reactions. Key steps include:

Amino Protection : React the indene-carboxylic acid derivative with Fmoc-Cl (Fmoc-chloroformate) in anhydrous dichloromethane (DCM) under basic conditions (e.g., N-methylmorpholine) to introduce the Fmoc group .

Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate intermediates .

Characterization : Confirm structure via H/C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to verify Fmoc incorporation and carboxylic acid integrity .

Q. What safety protocols are critical when handling this compound in the lab?

- Key Safety Measures :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335: respiratory irritation) .

- Spill Management : Avoid water jets; collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield while minimizing side reactions?

- Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves regioselectivity by enhancing coupling efficiency .

- Solvent Selection : Use DMF or THF for better solubility of Fmoc intermediates, but ensure thorough drying to prevent hydrolysis .

- Catalytic Additives : Employ HOBt (hydroxybenzotriazole) or EDCI (ethylcarbodiimide hydrochloride) to suppress racemization during peptide coupling .

- Data-Driven Adjustments : Monitor reaction progress via TLC or LC-MS to identify byproducts (e.g., deprotected amines or dimerization) and adjust stoichiometry .

Q. How do structural analogs of this compound compare in bioactivity?

- Comparative Analysis :

- Design Implications : Substituents like halogens or sulfur-containing groups modulate target selectivity and metabolic stability .

Q. How should researchers resolve contradictions in reported stability data for this compound?

- Approach :

Replicate Conditions : Test stability under varying pH (2–10), temperature (4°C vs. 25°C), and solvent systems (aqueous vs. organic) to identify degradation pathways .

Analytical Validation : Use accelerated stability studies (40°C/75% RH for 1 month) with LC-MS to quantify degradation products (e.g., Fmoc cleavage or oxidation) .

Cross-Reference : Compare data with structurally similar Fmoc-protected amino acids (e.g., Fmoc-alanine) to isolate backbone-specific instability .

Methodological Notes

- Critical Tools : HRMS for confirming molecular weight, circular dichroism (CD) for stereochemical analysis, and molecular docking for predicting target interactions .

- Ethical Compliance : Follow institutional guidelines for hazardous waste disposal (e.g., neutralization of acidic byproducts before disposal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.